N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A novel one-pot multicomponent reaction involving 2-aminophenols, Meldrum's acid, and isocyanides has been developed, leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives under ambient conditions. This method offers a straightforward approach to constructing complex oxazepine scaffolds with good to excellent yields, showcasing the potential for the synthesis of related compounds including N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide (Shaabani et al., 2010).
Heterocyclic Systems
Research has led to the creation of novel fused pentacyclic systems incorporating the 1,4-benzodiazepine and isoindolinone fragments, which may have implications for the development of new pharmacologically active compounds. This work highlights the structural diversity achievable through the manipulation of oxazepine-based frameworks (Ukhin et al., 2011).
Material Science Applications
Studies have demonstrated the synthesis and characterization of benzimidazole-tethered oxazepine heterocyclic hybrids, which have been evaluated for their nonlinear optical (NLO) properties. Such materials are of interest for potential applications in optical and electronic devices, indicating the utility of oxazepine derivatives in material sciences (Almansour et al., 2016).
Pharmacological Potential
Oxazepine-based primary sulfonamides have been identified as strong inhibitors of human carbonic anhydrases, suggesting their potential utility in therapeutic applications. The primary sulfonamide functionality in these compounds not only facilitates the oxazepine ring construction but also acts as a zinc-binding group in enzyme inhibition, highlighting the pharmacological relevance of oxazepine derivatives (Sapegin et al., 2018).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-6-13-30-19-8-10-20(11-9-19)32(28,29)25-18-7-12-22-21(14-18)26(15-17(2)3)23(27)24(4,5)16-31-22/h7-12,14,17,25H,6,13,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTQPEDJNMPPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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